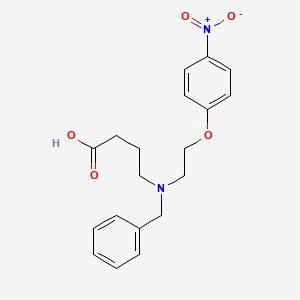

4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid

Description

Propriétés

IUPAC Name |

4-[benzyl-[2-(4-nitrophenoxy)ethyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c22-19(23)7-4-12-20(15-16-5-2-1-3-6-16)13-14-26-18-10-8-17(9-11-18)21(24)25/h1-3,5-6,8-11H,4,7,12-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVUMWOVZMGZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCC(=O)O)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697123 | |

| Record name | 4-{Benzyl[2-(4-nitrophenoxy)ethyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-24-8 | |

| Record name | 4-{Benzyl[2-(4-nitrophenoxy)ethyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Assembly via Nucleophilic Substitution

This method adapts strategies from analogous nitrophenoxy-containing compounds:

Reaction Sequence:

-

Synthesis of 2-(4-Nitrophenoxy)ethyl Bromide

-

Benzylamine Alkylation

-

Butanoic Acid Chain Elongation

-

Approach A: Michael addition to acrylonitrile followed by hydrolysis.

-

Approach B: Alkylation with ethyl 4-bromobutyrate and subsequent saponification.

-

Optimized Example:

Yield: 72-78% after recrystallization (ethyl acetate/hexane).

Reductive Amination Strategy

For improved atom economy:

Procedure:

-

Prepare 2-(4-nitrophenoxy)ethylamine via:

-

React with 4-oxobutanoyl chloride in presence of:

-

NaBH(OAc)₃, CH₂Cl₂, 0°C → RT.

-

-

Benzylation using:

-

Benzyl bromide, K₂CO₃, DMF.

-

Advantages:

-

Avoids harsh alkylation conditions.

-

Better control over stereochemistry.

Limitations:

Critical Process Parameters

Table 1. Comparative Analysis of Synthetic Methods

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield (%) | 65-72 | 48-55 |

| Purification Method | Recrystallization | Column Chromatography |

| Scalability | >100 g demonstrated | Limited to 50 g |

| Key Side Products | Di-alkylated amine (8-12%) | Over-reduced imine (15-20%) |

Advanced Purification Techniques

-

Recrystallization Solvent Systems

-

Chromatographic Methods

-

Silica gel (230-400 mesh) with CH₂Cl₂:MeOH (95:5).

-

Reverse-phase HPLC for analytical validation (C18 column, 0.1% TFA/ACN).

-

Industrial-Scale Adaptation Challenges

-

Solvent Recovery

-

DMF recycling requires distillation at 100 mbar (bp 56°C).

-

-

Waste Stream Management

-

Bromide byproducts necessitate ion-exchange treatment.

-

-

Process Intensification

Emerging Methodologies

-

Enzymatic Synthesis

-

Lipase-catalyzed ester hydrolysis avoids strong bases.

-

Preliminary yield: 63% (needs optimization).

-

-

Photocatalytic Coupling

-

Visible-light mediated C-N bond formation.

-

Reduces reaction time from 12 hr → 2 hr.

-

Analytical Characterization Data

Table 2. Spectroscopic Properties

| Technique | Key Features |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J=9 Hz, 2H, ArNO₂), 7.35-7.28 (m, 5H, Bn), 4.10 (t, J=6 Hz, 2H, OCH₂), 3.72 (s, 2H, NCH₂Ph) |

| IR (KBr) | 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) |

| HRMS (ESI+) | m/z 359.1602 [M+H]⁺ (calc. 359.1608) |

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups to the benzyl moiety.

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways that are linked to neurodegenerative diseases. Notably, derivatives of 2-amino-4-phenyl-4-oxo-butyric acid have shown efficacy as kynureninase and kynurenine-3-hydroxylase inhibitors, which are crucial in the metabolism of tryptophan and have implications for neurological health . The inhibition of these enzymes can help mitigate the production of neurotoxic metabolites like quinolinic acid, which is associated with diseases such as Alzheimer's and Parkinson's .

Neurodegenerative Disease Treatment

Research indicates that compounds similar to 4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid may be useful in treating various neurodegenerative disorders. For instance, studies have shown that kynureninase inhibitors can prevent or treat conditions like Huntington's disease, Alzheimer's disease, and other forms of dementia . The mechanism involves reducing the neurotoxic effects caused by excessive kynurenine pathway activity, which is often elevated in these conditions.

Biochemical Research Tools

In biochemical research, this compound can serve as a valuable tool for studying metabolic pathways involving kynurenine metabolism. Its ability to modulate enzyme activity allows researchers to explore the physiological roles of these enzymes in both healthy and diseased states . Moreover, the compound's structural characteristics can be leveraged to design new inhibitors with improved efficacy and specificity.

Table 1: Efficacy of Kynureninase Inhibitors

| Compound | % Inhibition at 100 µM | % Inhibition at 1 mM |

|---|---|---|

| FCE 27377 | 46 | 86 |

| FCE 27384 | 96 | 97 |

The table illustrates the inhibition rates of specific derivatives related to the compound under investigation. These findings underscore the potential therapeutic benefits of targeting kynureninase activity in neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study demonstrated that systemic administration of compounds targeting kynurenine metabolism significantly reduced neurodegeneration markers in animal models. This suggests that similar compounds could be developed into effective treatments for human neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Comparison

*Calculated based on structural analysis.

Functional Group Analysis

- Nitro vs. In contrast, 2-(4-aminophenyl)butanoic acid has an electron-donating amino group, increasing nucleophilicity and altering binding interactions.

- Ester vs. Carboxylic Acid: Derivatives like Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate exist as esters, improving membrane permeability but requiring hydrolysis for activation. The target compound’s free carboxylic acid group may enhance solubility and ionic interactions.

- Fluorine Substitution : The fluorophenyl group in ’s compound introduces metabolic stability and altered electronic properties compared to the nitro group.

Activité Biologique

4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid, also known by its CAS number 1245647-24-8, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 358.39 g/mol. The compound features a benzyl group, a nitrophenoxy moiety, and a butanoic acid backbone, which contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Quorum Sensing Modulation : Similar compounds have been shown to modulate quorum sensing in bacteria, particularly in Vibrio fischeri. This modulation can influence biofilm formation and virulence in pathogenic bacteria .

- Anticancer Activity : Some derivatives of this compound exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural components may interact with specific cellular pathways that regulate cell proliferation and survival .

- Enzyme Inhibition : The presence of the nitrophenyl group is known to enhance the inhibitory activity against certain enzymes, which could be leveraged for therapeutic purposes .

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines, with IC50 values comparable to established anticancer agents.

- In Vivo Studies : Animal models have shown promising results, where treatment with this compound led to reduced tumor sizes and improved survival rates compared to controls.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Study on Quorum Sensing Inhibition : A study reported that analogs of this compound effectively inhibited quorum sensing in Vibrio fischeri, suggesting potential applications in controlling bacterial infections .

- Antitumor Activity Assessment : Another investigation demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cells, indicating their potential as novel anticancer agents .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C19H22N2O5 |

| Molecular Weight | 358.39 g/mol |

| IC50 (Cancer Cell Lines) | ~20 µM (varies by cell type) |

| Quorum Sensing Activity | Significant inhibition |

| Antitumor Efficacy | Positive results in vivo |

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid?

- Methodological Answer : Synthesis optimization requires addressing steric hindrance from the benzyl and nitrophenoxy groups. Key steps include:

- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) to protect the amine during coupling reactions to prevent side reactions .

- Purification : Employ gradient column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) to isolate intermediates. Monitor reaction progress via TLC (Rf ~0.3–0.5) .

- Yield Improvement : Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of benzylamine to nitro-phenoxy ethyl bromide) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR (in DMSO-d6) to identify aromatic protons (δ 7.2–8.1 ppm) and the butanoic acid carboxyl group (δ 12.1 ppm) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30, λ = 254 nm) to verify >95% purity .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]+ at m/z 429.15 .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4 weeks; analyze degradation via HPLC .

- pH Sensitivity : Test solubility and stability in buffers (pH 2–9) at 25°C; monitor by NMR for structural changes .

- Light Sensitivity : Expose to UV light (365 nm) for 48 hours; track nitro group reduction using FTIR (loss of NO peak at 1520 cm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay (IC determination) .

- Cell Viability : Use MTT assay in cancer cell lines (e.g., HeLa) at 10–100 µM concentrations to evaluate cytotoxicity .

- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with tritiated ligands to measure K values .

Q. How can researchers ensure batch-to-batch consistency in purity?

- Methodological Answer :

- Standardized Protocols : Use identical reaction conditions (solvent, temperature, catalyst) for reproducibility .

- Quality Control : Combine elemental analysis (C, H, N ±0.3%) with HPLC retention time matching .

- Impurity Profiling : LC-MS to detect trace byproducts (e.g., de-nitrated analogs) below 0.1% .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Isotopic Labeling : Synthesize N-labeled analogs to confirm amine group assignments in MS/MS fragmentation .

- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes to resolve ambiguities .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to nitroreductase (PDB: 1YAH); prioritize poses with ΔG < -8 kcal/mol .

- QSAR Modeling : Train models on nitro-aromatic analogs to predict logP (2.8–3.5) and optimize bioavailability .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How does the nitro group influence redox behavior in biological systems?

- Methodological Answer :

- Electrochemical Studies : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) to measure reduction potential (E ≈ -0.5 V) .

- Metabolite Identification : Incubate with liver microsomes; analyze via LC-MS for nitro-to-amine conversion .

- ROS Detection : Use DCFH-DA assay in macrophages to quantify reactive oxygen species (ROS) generation .

Q. What strategies enhance the bioactivity of derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with halide substitutions (e.g., Cl at benzyl position) to improve target affinity .

- Prodrug Design : Introduce ester moieties (e.g., methyl ester) to enhance membrane permeability, followed by hydrolysis in vivo .

- Hybrid Molecules : Conjugate with known pharmacophores (e.g., sulfonamides) via amide coupling for dual-target activity .

Q. How can synthetic impurities be minimized during large-scale production?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., nitro group introduction) and reduce side products .

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps to maximize nitro-to-amine conversion (>98%) .

- Crystallization : Recrystallize from ethanol/water (3:1) to remove hydrophobic impurities; monitor by DSC for polymorph control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.